1H-Indole, 2,2'-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)-
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Overview
Description
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- is a complex organic compound that features both indole and imidazole moieties Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- typically involves the formation of both indole and imidazole rings followed by their coupling. Common methods for synthesizing imidazole rings include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . For indole synthesis, Fischer indole synthesis is widely used .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
2,2’-(Azobis(1-methylethylidene))bis(4,5-dihydro-1H-imidazole): Another compound featuring imidazole rings.
Uniqueness
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- is unique due to its combined indole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
75746-30-4 |
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Molecular Formula |
C24H22N6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]ethenyl]-1H-indole |
InChI |
InChI=1S/C24H22N6/c1-3-17(23-25-7-8-26-23)13-21-15(1)11-19(29-21)5-6-20-12-16-2-4-18(14-22(16)30-20)24-27-9-10-28-24/h1-6,11-14,29-30H,7-10H2,(H,25,26)(H,27,28) |
InChI Key |
IOVATJAOKLNFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C=CC4=CC5=C(N4)C=C(C=C5)C6=NCCN6 |
Origin of Product |
United States |
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